2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid
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Overview
Description
2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound often rely on multicomponent reactions due to their efficiency and ability to produce a wide range of products. These methods avoid the complex sequence of multistage syntheses and typically result in higher yields .
Chemical Reactions Analysis
Types of Reactions
2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, antifungal, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For instance, zolpidem, a derivative of this compound, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This interaction modulates neurotransmitter activity in the brain, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: This compound shares a similar core structure but differs in its biological activities and applications.
Imidazo[1,2-a]pyrazine: Another related compound with distinct chemical properties and uses in drug development.
Uniqueness
2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid is unique due to its broad spectrum of biological activities and its potential for developing novel therapeutic agents with fewer side effects compared to traditional drugs .
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-yl-2-oxoacetic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8(9(13)14)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H,13,14) |
InChI Key |
IEHOLJJUXDEKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)C(=O)O |
Origin of Product |
United States |
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